molecular formula C21H14N2O5 B4768418 4-{5-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl}-3-methylbenzoic acid

4-{5-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl}-3-methylbenzoic acid

Cat. No.: B4768418
M. Wt: 374.3 g/mol
InChI Key: RYEPDVMNRVSNSW-WJDWOHSUSA-N
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Description

4-{5-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl}-3-methylbenzoic acid is an organic compound characterized by its complex structure, which includes a furan ring, a cyano group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl}-3-methylbenzoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl}-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-{5-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl}-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl}-3-methylbenzoic acid involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

4-[5-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5/c1-13-10-15(21(24)25)4-8-19(13)20-9-7-18(28-20)11-16(12-22)14-2-5-17(6-3-14)23(26)27/h2-11H,1H3,(H,24,25)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEPDVMNRVSNSW-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{5-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl}-3-methylbenzoic acid
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4-{5-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl}-3-methylbenzoic acid
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4-{5-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl}-3-methylbenzoic acid
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4-{5-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl}-3-methylbenzoic acid
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4-{5-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl}-3-methylbenzoic acid
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4-{5-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl}-3-methylbenzoic acid

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